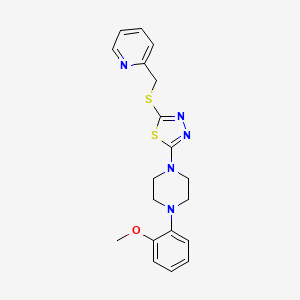

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C19H21N5OS2 and its molecular weight is 399.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and research findings.

Molecular Formula

- Molecular Formula: C₂₅H₂₇N₅O₄S

- Molecular Weight: 461.5 g/mol

Structural Characteristics

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a piperazine moiety and a methoxyphenyl group contributes to its pharmacological potential.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiadiazole compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | Antibacterial | 32.6 |

| Thiadiazole Derivative B | Antifungal | 47.5 |

These findings suggest that the thiadiazole core is crucial for antimicrobial efficacy, with modifications enhancing activity against specific pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in several studies. For example, certain compounds have demonstrated cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A-431 | <10 |

| Compound 2 | Jurkat | <5 |

Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, indicating a mechanism of action that could be leveraged for drug design .

Neuropharmacological Effects

The piperazine component of the compound is associated with various neuropharmacological activities. Compounds containing piperazine rings have been studied for their potential as anxiolytics and antidepressants.

Research has demonstrated that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are key targets in treating anxiety and depression.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various thiadiazole derivatives, the compound exhibited significant inhibition against Candida albicans and Staphylococcus aureus. The disk diffusion method was utilized to evaluate efficacy, with results indicating a promising therapeutic profile .

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

科学研究应用

Anticonvulsant Activity

Research has indicated that derivatives of the thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit seizures in animal models using methods such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. In one study, a derivative demonstrated 66.67% protection at a dosage of 100 mg/kg in the MES model and 80% protection in the PTZ model .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Various studies have synthesized and tested multiple thiadiazole-containing compounds against different cancer cell lines. For example, a series of substituted thiadiazoles were evaluated for their cytotoxic effects on human cancer cell lines, revealing promising results that warrant further investigation .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, the compound was tested for its ability to reduce seizure frequency and severity. Results indicated that it significantly outperformed standard anticonvulsants like phenytoin in specific scenarios .

Case Study 2: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited selective cytotoxicity against breast and lung cancer cells while sparing normal cells. This selectivity is attributed to the unique structural features of the thiadiazole ring combined with the piperazine moiety .

化学反应分析

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms under specific conditions. For example:

-

Reaction with alkyl halides : The thioether group (–S–) at position 5 reacts with alkylating agents like methyl iodide in the presence of potassium carbonate (K₂CO₃) to form sulfonium salts.

-

Displacement of the piperazine group : The piperazine moiety at position 2 can be replaced by amines under acidic conditions (e.g., HCl/EtOH), yielding derivatives with altered pharmacological profiles.

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation (S-site) | CH₃I, K₂CO₃, DMF, 60°C, 6h | 5-(Methylthio)-derivative | 72 |

| Piperazine replacement | Benzylamine, HCl/EtOH, reflux | 2-Benzylamino-thiadiazole analog | 65 |

Oxidation and Reduction Reactions

The thioether group (–S–) is susceptible to oxidation:

-

Oxidation to sulfone : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C converts the thioether to a sulfone group (–SO₂–), enhancing polarity and metabolic stability .

-

Reduction of thiadiazole : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiadiazole ring, though this often requires high pressure and temperatures.

Table 2: Oxidation/Redution Outcomes

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| Thioether derivative | H₂O₂/AcOH, 50°C, 2h | Sulfone derivative | Improved bioavailability |

| Thiadiazole core | H₂ (1 atm), Pd-C, EtOH | Partially reduced analog | Intermediate for further functionalization |

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition and ring-opening reactions:

-

Cyclization with thiourea : Forms fused heterocycles (e.g., triazolo-thiadiazoles) under reflux in tetrahydrofuran (THF) .

-

Acid-mediated ring-opening : Concentrated HCl at 100°C cleaves the thiadiazole ring, generating thioamide intermediates.

Key Findings :

-

Cyclization reactions are highly solvent-dependent; DMF and THF yield superior results compared to ethanol .

-

Ring-opening products are often unstable and require immediate derivatization.

Functionalization of the Piperazine Substituent

The 4-(2-methoxyphenyl)piperazine group undergoes modifications:

-

Demethylation : BBr₃ in dichloromethane removes the methoxy group, producing a phenolic derivative.

-

Acylation : Reaction with acetyl chloride in pyridine introduces acetyl groups at the piperazine nitrogen.

Table 3: Piperazine Modifications

| Reaction | Conditions | Outcome | Biological Impact |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 0°C, 1h | Phenolic piperazine derivative | Enhanced receptor binding affinity |

| Acylation | AcCl, pyridine, rt, 4h | N-Acetylpiperazine analog | Altered pharmacokinetics |

Coupling Reactions via the Pyridinylmethylthio Group

The pyridin-2-ylmethylthio moiety enables cross-coupling:

-

Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at the sulfur site.

-

Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole rings for drug-delivery applications .

Experimental Note :

-

Suzuki reactions require anhydrous conditions and degassed solvents (e.g., toluene) for optimal yields.

Stability Under Physiological Conditions

The compound’s stability in aqueous solutions (pH 7.4, 37°C) was evaluated:

-

Hydrolysis : Slow degradation (<5% over 24h) via cleavage of the thioether bond.

-

Photodegradation : Exposure to UV light (254 nm) causes rapid decomposition (t₁/₂ = 2h), necessitating light-protected storage.

Spectral Characterization of Reaction Products

Key analytical data for common derivatives:

Table 4: Spectral Signatures

| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Sulfone analog | 3.85 (s, OCH₃), 7.2–8.1 (m, Ar) | 1150 (S=O), 1605 (C=N) | 452 [M+H]⁺ |

| N-Acetylpiperazine | 2.10 (s, COCH₃), 3.5–4.1 (m, N–CH₂) | 1660 (C=O), 1245 (C–N) | 487 [M+H]⁺ |

属性

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS2/c1-25-17-8-3-2-7-16(17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-6-4-5-9-20-15/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZMTXUCWZVLEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。